molecular formula C13H18ClNO B1380116 1-(2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)propan-2-one hydrochloride CAS No. 1461713-38-1

1-(2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)propan-2-one hydrochloride

Cat. No.: B1380116
CAS No.: 1461713-38-1
M. Wt: 239.74 g/mol
InChI Key: APWNDETVNLZWIN-UHFFFAOYSA-N
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Description

“1-(2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)propan-2-one hydrochloride” is a chemical compound with the CAS Number: 1461713-38-1 . It has a molecular weight of 239.74 . The IUPAC name for this compound is 1-(1,3,4,5-tetrahydro-2H-benzo[c]azepin-2-yl)propan-2-one hydrochloride .


Synthesis Analysis

The synthesis of similar compounds involves base-promoted addition of 2-(tert-butoxycarbonylamino)methyl-1,3-dithiane with 2-(tert-butyldimethylsiloxymethyl)benzyl chloride . This gives the corresponding 2,2-dialkylated 1,3-dithiane which is then taken through to the dithiane derivative of the parent 2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-one by desilylation, oxidation, and cyclisation via a reductive amination .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H17NO.ClH/c1-11(15)9-14-8-4-7-12-5-2-3-6-13(12)10-14;/h2-3,5-6H,4,7-10H2,1H3;1H . This code provides a standard way to encode the compound’s structure and formula.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, similar compounds have been evaluated for anticonvulsant activities . The maximal electroshock (MES) test is commonly used for this purpose .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume are not available for this specific compound .

Scientific Research Applications

Regioselective Synthesis and AChE Inhibition

The compound has been studied for its regioselective synthesis via Friedel–Crafts acylation, demonstrating high regioselectivity in the acylation process. This synthesis approach has facilitated the creation of inhibitors for acetylcholinesterase (AChE), indicating its potential utility in treating conditions associated with cholinergic dysfunction, such as Alzheimer's disease (Ishihara et al., 1994).

Crystal Structure and Hydrogen Bonding

Studies on related compounds have elucidated the crystal structures and hydrogen bonding patterns, which are crucial for understanding the chemical behavior and potential pharmaceutical applications of these compounds. For instance, cis-(2RS,4SR)-2-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-1-benzazepin-4-ol and its derivatives exhibit complex hydrogen bonding and chain formation, offering insights into the structural versatility and potential for modification (Blanco et al., 2012).

Potential Antiparasitic Activity

Further research has explored the antiparasitic potential of tetrahydro-1-benzazepines, with specific studies focusing on their application in treating neglected tropical diseases such as Chagas disease and leishmaniasis. These studies have highlighted the structural features responsible for biological activity, pointing towards the therapeutic potential of these compounds (Macías et al., 2016).

Muscarinic Receptor Antagonism

The synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones has been investigated for their potential as muscarinic (M3) receptor antagonists. This research is significant for the development of drugs targeting respiratory and gastrointestinal disorders mediated by M3 receptors (Bradshaw et al., 2008).

Angiotensin-Converting Enzyme Inhibition

The compound and its derivatives have been assessed for their efficacy as angiotensin-converting enzyme (ACE) inhibitors. This application is crucial for the development of treatments for hypertension and heart failure, showcasing the compound's cardiovascular therapeutic potential (Stanton et al., 1985).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . These correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation” respectively .

Future Directions

The high bioactivity of benzazepine derivatives has stimulated both the development of new and the improvement of the existing methods of their synthesis . This suggests that “1-(2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)propan-2-one hydrochloride” and similar compounds may continue to be an area of active research in the future .

Biochemical Analysis

Biochemical Properties

1-(2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)propan-2-one hydrochloride plays a crucial role in several biochemical reactions. It interacts with enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), inhibiting their activity. This inhibition can lead to increased levels of neurotransmitters like dopamine and acetylcholine, which are vital for neural communication . Additionally, the compound binds to certain protein receptors, modulating their activity and influencing signal transduction pathways.

Cellular Effects

The effects of this compound on various cell types are profound. In neuronal cells, it enhances neurotransmitter release and synaptic plasticity, which can improve cognitive functions and memory . In cancer cells, the compound has been observed to induce apoptosis and inhibit cell proliferation by disrupting cell signaling pathways and altering gene expression . Furthermore, it affects cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes like MAO and AChE, blocking their catalytic activity . This binding is often facilitated by hydrogen bonding and hydrophobic interactions. The compound also influences gene expression by interacting with transcription factors and modifying chromatin structure, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Initially, the compound exhibits high stability and potent biological activity. Over extended periods, it may undergo degradation, leading to a decrease in its efficacy . Long-term studies have shown that continuous exposure to the compound can result in adaptive cellular responses, such as upregulation of detoxifying enzymes and changes in receptor sensitivity.

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, the compound can enhance cognitive functions and exhibit neuroprotective effects . At higher doses, it may cause toxicity, manifesting as neurodegeneration, liver damage, and other adverse effects . Threshold effects have been observed, where a specific dose range is required to achieve the desired therapeutic outcomes without inducing toxicity.

Properties

IUPAC Name

1-(1,3,4,5-tetrahydro-2-benzazepin-2-yl)propan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO.ClH/c1-11(15)9-14-8-4-7-12-5-2-3-6-13(12)10-14;/h2-3,5-6H,4,7-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWNDETVNLZWIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1CCCC2=CC=CC=C2C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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